5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenylpiperazine moiety, an m-tolyl group, and an ethyl chain.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-7-4-6-16(2)14-17)29-12-10-28(11-13-29)19-9-5-8-18(25)15-19/h4-9,14-15,21,31H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCXMIKSDDCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe final steps involve the formation of the thiazolo[3,2-b][1,2,4]triazole ring system under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process often involves techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in aromatic substituents and alkyl chain configurations, significantly influencing physicochemical and biological properties.
Key Observations :
- Aromatic Substitutions :
- Alkyl Chain Variations :
Challenges :
- Steric hindrance from the m-tolyl group may necessitate optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents).
Pharmacological Implications
Although direct activity data for the target compound are lacking, inferences can be drawn from analogs:
- Piperazine-containing analogs (e.g., ) are frequently designed for CNS targets due to piperazine’s affinity for neurotransmitter receptors.
- Methoxy-substituted derivatives (e.g., ) often exhibit antifungal or anticancer activity, as seen in molecular docking studies with 14-α-demethylase .
- Ethyl vs. Methyl groups : The ethyl chain in the target compound may prolong half-life compared to methyl analogs, as seen in pharmacokinetic studies of similar triazole derivatives .
Physicochemical Properties
- Lipophilicity (LogP) : The m-tolyl group (LogP ~2.1) balances solubility and permeability better than polar methoxy analogs (LogP ~1.5 for ) or highly lipophilic trimethoxyphenyl derivatives (LogP ~3.0 for ).
- Hydrogen Bonding: The hydroxyl group at position 6 and piperazine nitrogen atoms provide H-bond donors/acceptors, critical for target engagement .
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 898367-71-0, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.0 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of the piperazine and chlorophenyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 898367-71-0 |
| Molecular Formula | C24H26ClN5OS |
| Molecular Weight | 468.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and triazole rings can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Specifically, docking studies have revealed interactions with acetylcholinesterase (AChE) and urease enzymes. Inhibitors of AChE are critical in treating neurological disorders such as Alzheimer's disease, while urease inhibitors can be beneficial in managing infections caused by urease-producing bacteria .
Anticancer Potential
The anticancer activity of similar compounds has been documented extensively. Thiazole and triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis and inhibiting cell proliferation . The specific compound under discussion may exhibit these properties due to its structural components.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of synthesized compounds similar to the target compound demonstrated moderate to strong activity against specific bacterial strains. The most active derivatives exhibited IC50 values significantly lower than standard drugs used for comparison .
Urease Inhibition Study
In another study focused on urease inhibition, several derivatives were tested for their ability to inhibit urease activity. The results indicated that certain compounds had IC50 values as low as 2.14 µM, showcasing their potential as effective urease inhibitors .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety, a 3-chlorophenyl group, and an m-tolyl substituent. The thiazole-triazole system enhances π-π stacking with biological targets, while the 3-chlorophenyl group improves lipophilicity and target binding affinity. Piperazine contributes to solubility and receptor interaction, as seen in similar analogs targeting neurotransmitter receptors .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis involves multi-step reactions: (1) cyclization to form the thiazolo-triazole core, (2) nucleophilic substitution to introduce the piperazine group, and (3) Friedel-Crafts alkylation for aryl group attachment. Key reagents include triethylamine (for deprotonation) and DMF as a solvent. Yields are optimized by controlling reaction temperature (60–80°C) and using anhydrous conditions .
Q. Which analytical techniques are critical for confirming purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility is tested in DMSO (primary solvent) and aqueous buffers (pH 1.2–7.4) using shake-flask methods. Stability studies involve incubating the compound at 37°C in simulated physiological conditions, with degradation monitored via HPLC. Lipophilicity (logP) is calculated using reverse-phase chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Design of Experiments (DoE) approaches, such as factorial design, systematically vary temperature, solvent polarity, and catalyst concentration. For example, replacing DMF with acetonitrile reduces side reactions during piperazine coupling. Microwave-assisted synthesis shortens reaction times (30 min vs. 12 hrs) and improves yields by 15–20% .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
Meta-analyses of IC₅₀ values from enzyme assays (e.g., kinase inhibition) identify outliers due to assay variability (e.g., ATP concentration differences). Cross-validation with molecular docking (using AutoDock Vina) clarifies target specificity. For example, conflicting serotonin receptor binding data may arise from differential cell membrane compositions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic substitution of the m-tolyl group (e.g., replacing -CH₃ with -CF₃) evaluates electronic effects on receptor binding. Piperazine ring expansion (e.g., morpholine analogs) tests steric tolerance. Biological testing in parallel with Computational Quantitative Structure-Activity Relationship (QSAR) models prioritizes candidates with predicted EC₅₀ < 100 nM .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Competitive radioligand binding assays (using ³H-labeled antagonists) quantify receptor affinity. CRISPR-Cas9 knockout of putative targets (e.g., dopamine D₂ receptors) confirms functional involvement. Phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways altered by the compound .
Q. How can in vitro findings be translated to in vivo models?
Pharmacokinetic profiling in rodents (IV/PO administration) determines bioavailability and half-life. Blood-brain barrier penetration is assessed via brain-plasma ratio measurements. Toxicity screens (ALT/AST levels, histopathology) ensure safety before efficacy testing in disease models (e.g., antipsychotic activity in MK-801-induced schizophrenia models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
